4-(4-iso-Butylphenyl)-1-buten-4-ol
Overview
Description
4-(4-iso-Butylphenyl)-1-buten-4-ol is an organic compound that belongs to the class of phenylbutenes This compound is characterized by the presence of a butenol group attached to a phenyl ring substituted with an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-iso-Butylphenyl)-1-buten-4-ol can be achieved through several methods. One common approach involves the selective hydrogenation of 4-isobutylacetophenone over a sodium-promoted palladium on carbon (Pd/C) catalyst. This method results in a high yield of the desired product under mild hydrogenation conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow synthesis techniques. These methods offer advantages such as increased efficiency, scalability, and reduced environmental impact. For example, the flow synthesis of ibuprofen, a related compound, has been successfully implemented using photochemical reactions .
Chemical Reactions Analysis
Types of Reactions
4-(4-iso-Butylphenyl)-1-buten-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine) and organometallic compounds are frequently employed.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and organometallic compounds.
Scientific Research Applications
4-(4-iso-Butylphenyl)-1-buten-4-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-iso-Butylphenyl)-1-buten-4-ol involves its interaction with specific molecular targets and pathways. For instance, in the case of its derivative ibuprofen, the compound acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and thromboxanes. This inhibition leads to reduced inflammation, pain, and fever .
Comparison with Similar Compounds
Similar Compounds
2-(4-iso-Butylphenyl)propionic acid:
4-isobutylacetophenone: This compound is a key intermediate in the synthesis of 4-(4-iso-Butylphenyl)-1-buten-4-ol and ibuprofen.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and pharmaceutical research.
Properties
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]but-3-en-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-4-5-14(15)13-8-6-12(7-9-13)10-11(2)3/h4,6-9,11,14-15H,1,5,10H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIAESCRZTYNKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(CC=C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232888 | |
Record name | 4-(2-Methylpropyl)-α-2-propen-1-ylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601232888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146922-96-5 | |
Record name | 4-(2-Methylpropyl)-α-2-propen-1-ylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146922-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Methylpropyl)-α-2-propen-1-ylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601232888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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